5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one
Description
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 4, a benzyloxy group at position 5, and an ethyl group at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Properties
CAS No. |
88093-91-8 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-16-13(17)12(14)11(8-15-16)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
UUDOPVVFFIQXKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyloxy halide reacts with the pyridazine ring.
Chlorination: The chloro group can be introduced through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chloro and ethyl groups can modulate its chemical reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Pyridazinone Derivatives
Key Observations :
- Position 2 Substituents : The ethyl group in the target compound provides moderate steric hindrance compared to bulky tert-butyl () or benzyl () groups. This may enhance solubility in organic solvents compared to bulkier analogs.
- Benzyloxy derivatives are often prioritized for their balance of lipophilicity and metabolic stability in drug design .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The tert-butyl analog () exhibits a distinct dihedral angle (41.37°) between the pyridazine and benzene rings, which may influence packing efficiency and crystallinity.
- Molecular weights correlate with substituent bulk, affecting pharmacokinetic properties like membrane permeability.
Reactivity and Functionalization Potential
- Chloro Group Reactivity : The chloro group at position 4 is a common site for nucleophilic substitution, as seen in the methoxylation of 2-benzyl-5-chloro-4-methoxypyridazin-3-one using NaOCH3 . This contrasts with the benzyloxy group at position 5 in the target compound, which is less reactive but stabilizes the ring via resonance.
- Benzyloxy vs.
Biological Activity
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzyloxy group, a chlorine atom, and an ethyl substituent on the pyridazinone core. These functional groups are believed to play critical roles in its biological interactions, making it a candidate for further pharmacological exploration.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's molecular weight is approximately 278.73 g/mol, and its structural features contribute to its reactivity and specificity towards biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes or receptors. The benzyloxy group enhances binding affinity to hydrophobic pockets within these targets, while the chlorine atom and ethyl group contribute to the compound's specificity. Preliminary studies indicate that this compound may exhibit enzyme inhibition properties, particularly in relation to phosphodiesterase (PDE) and monoamine oxidase (MAO) enzymes.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various assays. Below are key findings from studies that have investigated its pharmacological potential:
Enzyme Inhibition Assays
-
PDE4 Inhibition : Studies have shown that derivatives of pyridazinone compounds can act as potent inhibitors of phosphodiesterase type 4 (PDE4), which plays a significant role in inflammatory processes. The presence of the benzyloxy group is suggested to enhance inhibitory activity against this enzyme.
Compound PDE4 Inhibition IC50 (µM) This compound TBD Reference Compound A 0.5 Reference Compound B 0.8 - MAO-B Inhibition : Similar compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an important target for treating neurodegenerative diseases such as Parkinson's disease. While specific data for this compound is limited, related compounds have demonstrated significant MAO-B inhibitory activity with competitive inhibition profiles .
Case Studies
Case Study 1 : A recent investigation into structurally similar compounds revealed that those with halogen substitutions at the para position of the benzyloxy ring exhibited enhanced MAO-B inhibitory activity, suggesting that modifications on the benzyloxy group can significantly influence biological efficacy .
Case Study 2 : Another study highlighted the neuroprotective effects of related pyridazine derivatives in cellular models of oxidative stress, indicating potential therapeutic applications for neuroprotection and inflammation modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
